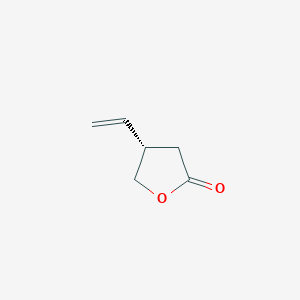
(S)-4-vinyl-dihydrofuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-vinyl-dihydrofuran-2(3H)-one is an organic compound characterized by a furan ring with a vinyl group and a lactone moiety This compound is notable for its chiral center, which imparts specific stereochemical properties
准备方法
Synthetic Routes and Reaction Conditions
Asymmetric Synthesis: One common method involves the asymmetric synthesis starting from chiral precursors. For instance, the use of chiral catalysts in the Diels-Alder reaction can yield (S)-4-vinyl-dihydrofuran-2(3H)-one with high enantiomeric purity.
Enzymatic Methods: Enzymatic resolution of racemic mixtures can also be employed. Lipases are often used to selectively hydrolyze one enantiomer, leaving the desired (S)-enantiomer.
Chemical Synthesis:
Industrial Production Methods
Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced catalytic systems are employed to ensure consistent production quality.
化学反应分析
Types of Reactions
Oxidation: (S)-4-vinyl-dihydrofuran-2(3H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, using reagents like hydrogen gas in the presence of palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the vinyl group can be replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine), organometallic reagents (e.g., Grignard reagents).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of (S)-4-ethyl-dihydrofuran-2(3H)-one.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry
In synthetic organic chemistry, (S)-4-vinyl-dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is studied for its potential biological activities. It can be used as a precursor for the synthesis of bioactive molecules, including those with antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound derivatives are explored for their pharmacological properties. They are investigated for use in drug development, particularly for their potential to interact with specific biological targets.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate.
作用机制
The mechanism by which (S)-4-vinyl-dihydrofuran-2(3H)-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The vinyl group can participate in conjugation reactions, affecting the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
4-vinyl-dihydrofuran-2(3H)-one: The non-chiral version of the compound, lacking the specific stereochemistry.
2,5-dihydrofuran: A simpler furan derivative without the vinyl group.
γ-butyrolactone: A structurally similar lactone without the furan ring.
Uniqueness
(S)-4-vinyl-dihydrofuran-2(3H)-one is unique due to its chiral center and the presence of both a vinyl group and a lactone moiety. This combination of features makes it particularly useful in asymmetric synthesis and in the development of enantiomerically pure pharmaceuticals.
By understanding the properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
属性
IUPAC Name |
(4S)-4-ethenyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-6(7)8-4-5/h2,5H,1,3-4H2/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJAAMXYEHZSLP-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H]1CC(=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

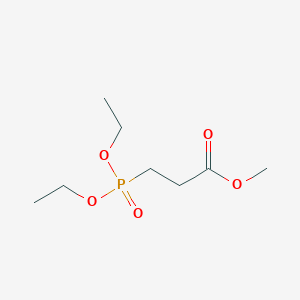



![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)
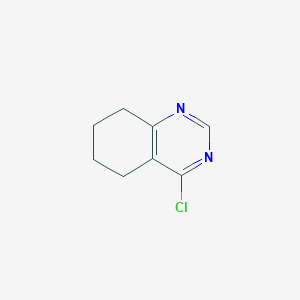
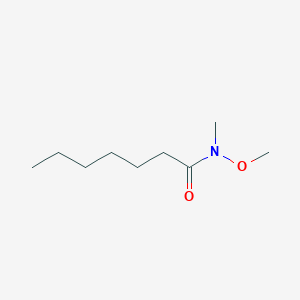
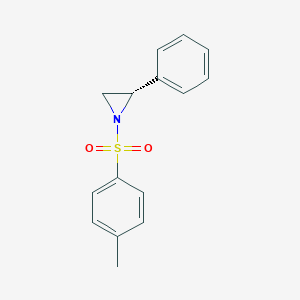
![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)
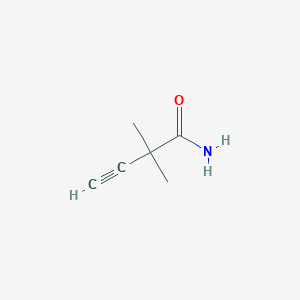
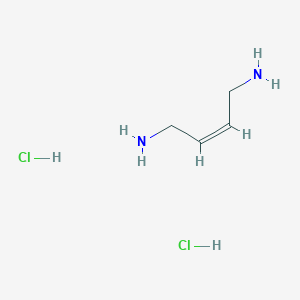
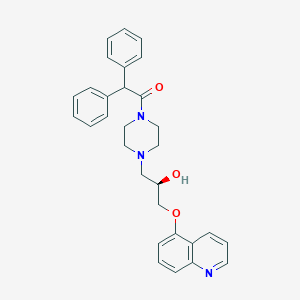
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)
